4-Iodo-1-methoxy-2-methylbenzene

Electrophilic Aromatic Substitution Ipso Attack Halogen Reactivity

4-Iodo-1-methoxy-2-methylbenzene (CAS 75581-11-2) is a functionalized aryl iodide derivative of anisole, featuring a para-iodo substitution relative to the methoxy group and a methyl substituent at the 2-position. Its molecular formula is C8H9IO, with a molecular weight of 248.06 g/mol.

Molecular Formula C8H9IO
Molecular Weight 248.06 g/mol
CAS No. 75581-11-2
Cat. No. B025708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iodo-1-methoxy-2-methylbenzene
CAS75581-11-2
Synonyms5-IODO-2-METHOXYTOLUENE; 4-IODO-2-METHYLANISOLE; 5-IODO-2-METHYLANISOLE; 4-Iodo-1-Methoxy-2-Methylbenzene
Molecular FormulaC8H9IO
Molecular Weight248.06 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)I)OC
InChIInChI=1S/C8H9IO/c1-6-5-7(9)3-4-8(6)10-2/h3-5H,1-2H3
InChIKeyFKBRRGQXYZMUNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Iodo-1-methoxy-2-methylbenzene (CAS 75581-11-2) as a Differentiated Aryl Iodide Building Block


4-Iodo-1-methoxy-2-methylbenzene (CAS 75581-11-2) is a functionalized aryl iodide derivative of anisole, featuring a para-iodo substitution relative to the methoxy group and a methyl substituent at the 2-position. Its molecular formula is C8H9IO, with a molecular weight of 248.06 g/mol . The compound is commercially available as a solid with a reported melting point of 75–76 °C and a predicted boiling point of 247.7 °C . Structurally, the combination of a methoxy electron-donating group and an iodine substituent positions this compound as a versatile electrophile for cross-coupling reactions, particularly in the synthesis of complex aromatic architectures for pharmaceutical and materials science applications.

Why Generic Aryl Halide Substitution Risks Experimental Failure with 4-Iodo-1-methoxy-2-methylbenzene


Substituting a closely related analog—such as the corresponding bromo or chloro derivative, or even a regioisomeric iodoanisole—carries quantifiable risks in reactivity and selectivity. The iodo substituent in 4-iodo-1-methoxy-2-methylbenzene confers a significantly higher ipso partial rate factor in electrophilic aromatic substitution compared to bromo and chloro analogues [1]. Furthermore, the precise regiochemistry (iodine at the 4-position, methoxy at 1, and methyl at 2) dictates both the electronic environment and the steric accessibility of the reactive site, which cannot be replicated by regioisomers such as 2-iodo-4-methylanisole (CAS 50597-88-1). Generic substitution with a less reactive halide may necessitate harsher conditions or fail to achieve the desired cross-coupling yield, while regioisomer substitution alters the substitution pattern and potentially the biological or material properties of the final product.

Quantitative Differentiation Evidence for 4-Iodo-1-methoxy-2-methylbenzene Against Comparators


Superior Electrophilic Reactivity: Ipso Partial Rate Factor Comparison

In a direct kinetic study of the nitration of para-substituted anisoles, the ipso partial rate factor (ifX) quantifies the electrophilic attack directly at the halogen-bearing carbon. The iodo derivative (p-iodoanisole) exhibits an ifI of 0.18, which is 2.3-fold higher than the bromo analogue (ifBr = 0.079) and 3.0-fold higher than the chloro analogue (ifCl = 0.061) [1]. This establishes that the iodo substituent is significantly more susceptible to electrophilic ipso substitution, a critical parameter for reactions involving nitro group migration or halogen displacement.

Electrophilic Aromatic Substitution Ipso Attack Halogen Reactivity

Enhanced Cross-Coupling Efficiency: Comparative Yields in Suzuki-Miyaura Reactions

Studies on the Pd-catalyzed Suzuki-Miyaura reaction reveal a clear reactivity hierarchy: iodoarenes couple more efficiently than bromoarenes under identical conditions. In a competitive study using a Pd/RHA catalyst, the cross-coupling of bromoarenes was observed only after iodoarenes in the reaction medium were completely consumed [1]. Quantitatively, for the coupling of 4-iodoanisole with phenylboronic acid, yields can reach 99% within minutes at room temperature using optimized biarylphosphine ligands, whereas analogous bromoarenes typically require elevated temperatures and longer reaction times to achieve comparable yields [2].

Cross-Coupling Suzuki-Miyaura Palladium Catalysis

Regioselective Synthesis Advantage Over Regioisomeric Iodoanisoles

The specific substitution pattern of 4-iodo-1-methoxy-2-methylbenzene (iodine para to methoxy, methyl ortho to methoxy) is not trivial to access. Alternative regioisomers, such as 2-iodo-4-methylanisole (CAS 50597-88-1), would require a different synthetic route and produce a distinct electronic and steric profile. The target compound can be synthesized regioselectively via gold-catalyzed iodination of 2-methylanisole using N-iodosuccinimide (NIS) . This method achieves high regioselectivity for the 4-position, avoiding the formation of regioisomeric mixtures that plague non-catalyzed electrophilic iodinations.

Regioselectivity Electrophilic Aromatic Substitution Synthetic Efficiency

Physical Property Differentiation: Melting Point and Solid-State Handling

4-Iodo-1-methoxy-2-methylbenzene is a solid with a melting point of 75–76 °C . In contrast, the chloro analogue (4-chloro-1-methoxy-2-methylbenzene) has a reported melting point of 36–39 °C and exists as a liquid at ambient temperature [1]. This difference in physical state directly impacts handling, storage, and purification in the laboratory and manufacturing environments. Solid iodo compounds can be more easily weighed, purified by recrystallization, and stored for extended periods with minimal degradation compared to liquids.

Physicochemical Properties Melting Point Solid Handling

Commercial Availability and Purity Consistency

4-Iodo-1-methoxy-2-methylbenzene is widely available from multiple reputable suppliers with high purity specifications. Commercial offerings consistently report purities of ≥98%, with some suppliers achieving 99.85% purity . This high purity is critical for applications in medicinal chemistry and materials science where impurities can significantly impact reaction outcomes and product performance. The bromo analogue (4-bromo-1-methoxy-2-methylbenzene) is also commercially available, but the iodo compound's superior reactivity and the established reliability of its supply chain make it a preferred choice for many researchers.

Supply Chain Purity Quality Control

Validated Application Scenarios for 4-Iodo-1-methoxy-2-methylbenzene Based on Quantitative Evidence


Electrophilic Ipso Substitution in Nitro Group Migration

Researchers requiring electrophilic ipso substitution with subsequent nitro group migration should select the iodo derivative over bromo or chloro analogues. The 2.3-fold higher ipso partial rate factor (ifI = 0.18 vs. ifBr = 0.079) ensures more efficient ipso attack, enabling milder nitration conditions and higher yields of rearranged products [1].

Mild-Condition Suzuki-Miyaura Cross-Coupling in Drug Discovery

For library synthesis in drug discovery where mild conditions (room temperature, short reaction times) are critical to preserve sensitive functional groups, the iodo substituent's superior leaving-group ability is essential. Using 4-iodo-1-methoxy-2-methylbenzene allows for near-quantitative coupling yields under mild conditions, whereas bromo analogues may require harsher conditions that could compromise other parts of the molecule [2].

Synthesis of Protein Degrader (PROTAC) Building Blocks

The compound is classified under "Protein Degrader Building Blocks" by commercial suppliers . The specific substitution pattern (4-iodo, 1-methoxy, 2-methyl) provides a defined handle for sequential functionalization to install linkers and ligands, ensuring the correct spatial orientation required for ternary complex formation.

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